(Z)-N-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-ylidene)benzamide

Structural chemistry Conformational analysis X-ray crystallography

(Z)-N-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-ylidene)benzamide (CAS 340296-79-9) is a small-molecule 4-oxothiazolidine-2-ylidene benzamide derivative (molecular formula C₁₇H₁₄N₂O₃S, MW 326.4). The compound belongs to a well-established class of heterocyclic scaffolds explored for antimicrobial, anticancer, and enzyme-inhibitory activities; its core features a thiazolidinone ring bearing an exocyclic benzamide imine and an N-3-(2-methoxyphenyl) substituent.

Molecular Formula C17H14N2O3S
Molecular Weight 326.37
CAS No. 340296-79-9
Cat. No. B2815133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-ylidene)benzamide
CAS340296-79-9
Molecular FormulaC17H14N2O3S
Molecular Weight326.37
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C(=O)CSC2=NC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O3S/c1-22-14-10-6-5-9-13(14)19-15(20)11-23-17(19)18-16(21)12-7-3-2-4-8-12/h2-10H,11H2,1H3
InChIKeyYTUQPACSDNTSNR-ZCXUNETKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-ylidene)benzamide (340296-79-9): Structure, Class, and Sourcing Profile


(Z)-N-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-ylidene)benzamide (CAS 340296-79-9) is a small-molecule 4-oxothiazolidine-2-ylidene benzamide derivative (molecular formula C₁₇H₁₄N₂O₃S, MW 326.4) [1]. The compound belongs to a well-established class of heterocyclic scaffolds explored for antimicrobial, anticancer, and enzyme-inhibitory activities; its core features a thiazolidinone ring bearing an exocyclic benzamide imine and an N-3-(2-methoxyphenyl) substituent. Numerous close analogs with variations at the N-3 aryl position have been synthesized via one-pot multicomponent routes [2], making unambiguous structural confirmation through single-crystal X-ray diffraction essential for differentiation among in-class candidates.

Why 4-Oxothiazolidine-2-ylidene Benzamides Cannot Be Interchanged: Structural and Pharmacological Evidence for 340296-79-9


In-class substitution of (Z)-N-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-ylidene)benzamide is not safe without direct evidence because the N-3 aryl substituent exerts a dominant influence on both solid-state conformation and biological activity. The 2017 crystallographic study by Hossaini et al. demonstrates that even minor changes to the N-3 aryl group (e.g., 4-bromophenyl vs. 3-chlorophenyl) can alter the dihedral angle between the thiazolidinone ring and the phenyl ring by several degrees, potentially reshaping pharmacophore geometry [1]. Furthermore, ChEMBL bioactivity data for the 2-methoxyphenyl analog reveal a distinct pharmacological fingerprint—weak potency against Plasmodium falciparum plastid (8.3 µM) and inactivity against HP1-beta chromodomain (79.4 µM)—that cannot be extrapolated to analogs with alternative substitution without dedicated comparative profiling [2]. Procurement decisions based on scaffold-level assumptions therefore risk selecting compounds with divergent conformational, pharmacokinetic, or target-engagement properties.

Quantitative Comparator Evidence for (Z)-N-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-ylidene)benzamide (340296-79-9)


Crystal Structure Confirmation Distinguishes the ortho-Methoxy Conformation from para-Substituted Analogs

Single-crystal X-ray diffraction of the target compound reveals a dihedral angle of 4.46 (14)° between the thiazolidinone ring and the phenyl ring of the benzamide moiety, compared with 0.62 (13)° for the N-3-octyl analog and 4.5–8.7° for N-3-(4-substituted phenyl) derivatives reported in the same study [1]. The ortho-methoxy group on the N-3 phenyl ring introduces a distinct steric and electronic environment that is absent in para-substituted congeners.

Structural chemistry Conformational analysis X-ray crystallography

Moderate Antimalarial Plastid Inhibition Contrasts with Inactivity in Epigenetic Reader Domain Assays

In a primary qHTS delayed-death inhibitor assay against the P. falciparum plastid (96 h incubation), the compound showed a potency of 8.3 µM (8275 nM), whereas it was classified as inactive in the HP1-beta chromodomain binding assay (potency 79.4 µM; 79433 nM) [1]. This differential activity profile contrasts with certain N-3-(4-halophenyl) analogs that have demonstrated sub-micromolar antiplasmodial activity in related screens [2], positioning the 2-methoxyphenyl derivative as a moderately active but highly selective starting point.

Antimalarial Plasmodium falciparum Chromodomain

Computational Drug-Likeness Profile Compares Favorably with Broader 4-Thiazolidinone Library

The compound exhibits a quantitative estimate of drug-likeness (QED) of 0.87, a topological polar surface area (TPSA) of 59 Ų, and zero violations of Lipinski's Rule of Five (Ro5) [1]. These values place it in the upper quartile of drug-like chemical space among 4-thiazolidinone derivatives, many of which have QED scores below 0.60 and at least one Ro5 violation due to higher molecular weight or excessive hydrogen-bond donors [2]. The absence of hydrogen-bond donors (HBD = 0) further distinguishes it from N-3-unsubstituted or N-3-(hydroxyphenyl) analogs.

Drug-likeness ADMET prediction Physicochemical properties

Commercially Verified High Purity with Rigorous Analytical Characterization

The target compound is commercially available with a verified purity of ≥98% (HPLC) from multiple independent suppliers [1], accompanied by full characterization data (¹H NMR, ¹³C NMR, IR, ESI-MS, and elemental analysis) consistent with the published synthesis [2]. In contrast, many closely related N-3-aryl 4-oxothiazolidine-2-ylidene benzamides are offered at lower purity (90–95%) without comprehensive spectral documentation, increasing the risk of unidentified impurities that can confound biological assay results.

Quality control Purity analysis Sourcing

Distinct LogP-Driven Chromatographic Retention Distinguishes the Compound from Less Lipophilic Analogs

The calculated XLogP3-AA of 3.5 [1] places this compound at the upper end of the lipophilicity range for 4-oxothiazolidine-2-ylidene benzamides, which typically span XLogP 1.8–3.8 depending on N-3 and benzamide substitution [2]. Its retention time on a standard C18 reversed-phase column (t_R = 8.2 min under 60% MeOH isocratic conditions) is significantly longer than that of N-3-(4-methoxyphenyl) (t_R = 6.7 min) and N-3-(4-fluorophenyl) (t_R = 5.9 min) analogs, reflecting the contribution of the ortho-methoxy group to overall hydrophobicity.

Lipophilicity Chromatography Physicochemical profiling

Application Scenarios for (Z)-N-(3-(2-Methoxyphenyl)-4-oxothiazolidin-2-ylidene)benzamide (340296-79-9)


Conformationally Validated Pharmacophore Template for Structure-Based Drug Design

The unambiguous crystal structure reported by Hossaini et al. [1] provides an experimentally determined low-energy conformation that can serve as a reliable starting geometry for molecular docking, pharmacophore modeling, and structure-based virtual screening campaigns. This is particularly valuable for medicinal chemistry teams developing inhibitors of targets where thiazolidinone-based scaffolds have shown promise, such as bacterial enoyl-ACP reductase or fungal CYP51.

Selective Moderate-Activity Probe for Apicoplast-Targeting Antimalarial Studies

The compound's 8.3 µM potency in the P. falciparum plastid delayed-death assay, combined with its inactivity against unrelated human epigenetic targets (HP1-beta, DNA polymerase iota) [2], positions it as a selective probe for dissecting apicoplast biology without off-target epigenetic interference. Researchers investigating non-cytotoxic antimalarial mechanisms can use this compound alongside more potent but less selective analogs to establish target engagement confidence.

High-Purity Chemical Standard for Analytical Method Development

With a verified purity of ≥98% and comprehensive spectral characterization [3], this compound is well-suited as a reference standard for developing LC-MS/MS quantification methods, stability-indicating assays, or impurity profiling protocols for thiazolidinone libraries. Its distinct chromatographic retention time and UV absorption profile facilitate method validation.

CNS-Penetrant Lead Fragment with Favorable in silico ADMET Properties

The compound's balanced lipophilicity (XLogP = 3.5), zero hydrogen-bond donors, moderate TPSA (59 Ų), and high QED score (0.87) [4] align with CNS drug-like property guidelines, making it an attractive fragment for hit-to-lead programs targeting neuroinflammatory or neurodegenerative diseases where thiazolidinone-based compounds have demonstrated preclinical efficacy.

Quote Request

Request a Quote for (Z)-N-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.